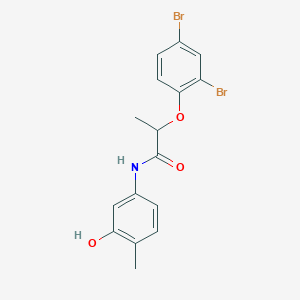
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide, also known as ACBC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds that have been shown to exhibit a wide range of biological activities. ACBC has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide is not fully understood. However, it has been suggested that its inhibitory activity against enzymes is due to its ability to bind to the active site of the enzyme, thereby preventing substrate binding and catalytic activity. This compound has also been shown to exhibit a high affinity for carbonic anhydrase, suggesting that it may act as a competitive inhibitor of this enzyme.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antitumor activity and has been used in studies investigating the role of sulfonamide compounds in cancer treatment. This compound has also been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. Additionally, this compound has been shown to exhibit anti-inflammatory activity and has been used in studies investigating the role of sulfonamide compounds in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide in lab experiments is its ability to inhibit several enzymes, making it a useful tool for studying various biological processes. Additionally, this compound has been shown to exhibit antitumor and anti-inflammatory activity, making it a potential candidate for the development of new cancer and anti-inflammatory drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide. One potential direction is the development of new cancer and anti-inflammatory drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the production of this compound may lead to the discovery of new sulfonamide compounds with potential therapeutic applications.
Synthesemethoden
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide can be synthesized using several methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 6-acetyl-1,3-benzodioxole in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid. Another method involves the reaction of 6-acetyl-1,3-benzodioxole with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as pyridine.
Wissenschaftliche Forschungsanwendungen
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. This compound has also been shown to exhibit antitumor activity and has been used in studies investigating the role of sulfonamide compounds in cancer treatment.
Eigenschaften
Molekularformel |
C15H12ClNO5S |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C15H12ClNO5S/c1-9(18)12-6-14-15(22-8-21-14)7-13(12)17-23(19,20)11-4-2-10(16)3-5-11/h2-7,17H,8H2,1H3 |
InChI-Schlüssel |
BYFQTIYILMWLMY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2 |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)phenyl]-2-ethoxyacetamide](/img/structure/B310135.png)
![Ethyl 3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B310136.png)

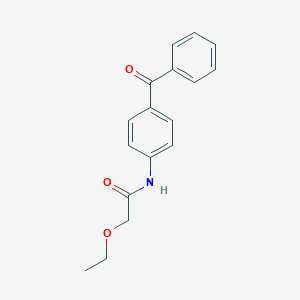
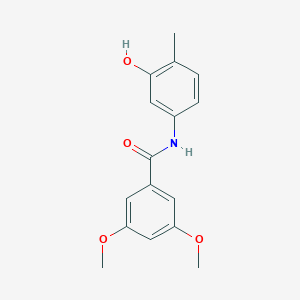
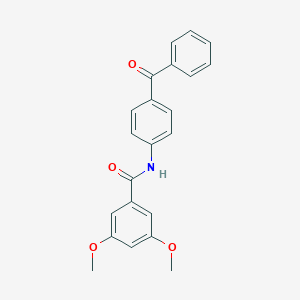

![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
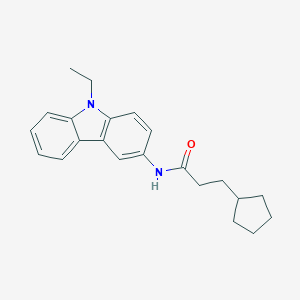
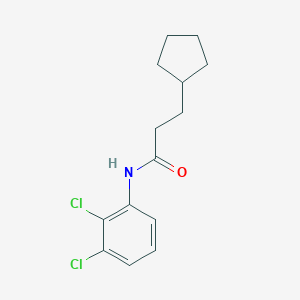
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
